molecular formula C21H29FO6 B12312034 6-Hydroxyfludrocortisone

6-Hydroxyfludrocortisone

Cat. No.: B12312034
M. Wt: 396.4 g/mol
InChI Key: JCSYMIOFBJPSQW-RNZUFMPVSA-N
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Description

6-Hydroxyfludrocortisone is a synthetic corticosteroid derivative of fludrocortisone. It is characterized by the presence of a hydroxyl group at the 6th position of the steroid backbone. This compound is primarily known for its potent mineralocorticoid activity, which makes it useful in various medical applications, particularly in the treatment of conditions related to adrenal insufficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyfludrocortisone typically involves the hydroxylation of fludrocortisone. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced chemical reactors and continuous flow systems is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyfludrocortisone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxyfludrocortisone has a wide range of applications in scientific research:

Mechanism of Action

6-Hydroxyfludrocortisone exerts its effects primarily through its interaction with mineralocorticoid receptors in the body. It promotes the reabsorption of sodium and the excretion of potassium in the renal distal tubules, leading to increased sodium retention and potassium loss. This action helps in maintaining electrolyte balance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxyfludrocortisone is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its specificity and potency in certain applications, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C21H29FO6

Molecular Weight

396.4 g/mol

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO6/c1-18-5-3-11(24)7-14(18)15(25)8-13-12-4-6-20(28,17(27)10-23)19(12,2)9-16(26)21(13,18)22/h7,12-13,15-16,23,25-26,28H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21-/m0/s1

InChI Key

JCSYMIOFBJPSQW-RNZUFMPVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)O

Origin of Product

United States

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